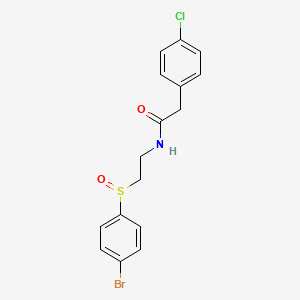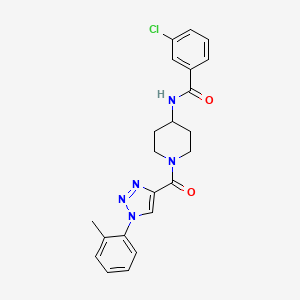![molecular formula C24H18FN3O2 B2907494 1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932334-03-7](/img/structure/B2907494.png)
1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of FPDMPQ involves several steps. While I don’t have specific papers on this exact compound, I can discuss general strategies. Researchers often employ metal-catalyzed reactions to construct complex molecules. For instance, transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressants, which share structural motifs with FPDMPQ . Further studies are needed to explore specific synthetic routes for FPDMPQ.
Mecanismo De Acción
Target of Action
Quinoline derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to interact with various targets such as DNA gyrase and type IV topoisomerase , and have been utilized in the areas of medicine for their antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV properties .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The mode of action can vary depending on the specific substitutions on the quinoline nucleus .
Pharmacokinetics
A study on a similar compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, revealed nonlinear oral pharmacokinetics in humans . Oral absorption in humans was extensive, with only 14% of an orally administered dose excreted unchanged in the feces . The compound was identified as a P-glycoprotein (P-gp) substrate, suggesting that P-gp acts as a saturable absorption barrier, slowing the rate of absorption at low doses .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is its broad range of biological activities, which makes it a versatile compound for use in various scientific research applications. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for use in large-scale experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline. One area of interest is the development of derivatives of this compound with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in disease treatment and drug discovery. Finally, the use of this compound in combination with other compounds may lead to the development of new and more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves the reaction of 4-fluoroaniline, 2,3-dimethoxybenzaldehyde, and 3-phenyl-1H-pyrazolo[4,3-c]quinoline-4(5H)-one in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield this compound as a yellow crystalline solid. The synthesis method is relatively straightforward and can be carried out using commonly available laboratory equipment and reagents.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make this compound a promising candidate for use in various scientific research applications, such as drug discovery and development, disease treatment, and biomedical research.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-29-21-12-18-20(13-22(21)30-2)26-14-19-23(15-6-4-3-5-7-15)27-28(24(18)19)17-10-8-16(25)9-11-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZILCCLTFVWNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate](/img/structure/B2907411.png)
![7-chloro-5-(4-fluorophenyl)-4-(2-oxo-2H-chromene-3-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2907413.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2907417.png)


![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2907421.png)

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B2907423.png)

![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2907432.png)

![(E)-N-[(4-phenoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2907434.png)
